3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione
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Description
Imidazole-2-thiones are a class of compounds that have attracted considerable interest due to their potential applications in the pharmaceutical and chemical industries . They are cyclic analogues of thiourea and have a wide range of potential applications .
Synthesis Analysis
Imidazole-2-thiones can be synthesized from N-heterocyclic carbenes of imidazolium salts . Another method involves the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes .
Molecular Structure Analysis
The structure of imidazole-2-thiones has been discussed in terms of quantum-chemical calculations, X-ray diffraction data, dipole moments, UV, and IR as well as 1H and 15N NMR spectroscopy .
Chemical Reactions Analysis
Imidazole-2-thiones have been used as starting materials for the preparation of corresponding imidazole-2-thiones and imidazole-2-selenones . They have also been used as ligands in cross-coupling reactions and catalysis .
Physical And Chemical Properties Analysis
Imidazole-2-thiones are typically white or colorless solids that are highly soluble in water and other polar solvents . The properties of imidazole-2-thiones can be tuned by varying the groups attached to the imidazolyl ring .
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as imidazole-2-thiones, have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It’s known that imidazole-2-thiones interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-2-thiones and related compounds are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Imidazole-2-thiones and related compounds are known to have a range of biological effects, including antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
3-(3-methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-3-7-16-13-9-21(18,19)10-14(13)17(15(16)20)12-6-4-5-11(2)8-12/h3-6,8,13-14H,1,7,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQXIBRDKMCSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N(C2=S)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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